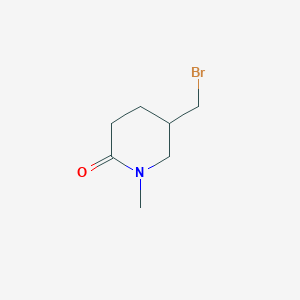

5-(Bromomethyl)-1-methyl-2-piperidinone

Description

Properties

IUPAC Name |

5-(bromomethyl)-1-methylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO/c1-9-5-6(4-8)2-3-7(9)10/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCUOYZOPYEUCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CCC1=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824463-97-9 | |

| Record name | 5-(Bromomethyl)-1-methyl-2-piperidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Initial Synthesis of the Piperidinone Core

The foundational step involves synthesizing the 1-methyl-2-piperidinone scaffold. This is typically achieved via cyclization reactions from suitable precursors such as amino acids, ketones, or nitriles, followed by methylation at the nitrogen atom. For example, a common approach involves cyclization of N-methyl-4-piperidone derivatives through intramolecular condensation, which yields the piperidinone ring with the methyl substitution at the nitrogen position.

Introduction of the Bromomethyl Group

The key functionalization step is the selective bromomethylation at the 5-position of the piperidinone ring. This is generally performed via formylation followed by bromination :

- Formylation : The piperidinone is first subjected to formylation at the 5-position, often using reagents like paraformaldehyde or formalin under acidic or basic conditions, to introduce a formyl group.

- Bromination : The aldehyde group is then converted into a bromomethyl group via bromination using bromine (Br₂) in the presence of a suitable catalyst or under controlled conditions. Alternatively, bromomethylation reagents such as bromomethyl acetate or bromomethyl methyl sulfide can be employed for milder and more selective reactions.

Reaction Conditions and Optimization

- Temperature : The bromomethylation is typically carried out at low temperatures (0°C to room temperature) to control regioselectivity and prevent over-bromination.

- Solvent : Common solvents include dichloromethane (DCM) , chloroform , or acetonitrile , which facilitate controlled reaction kinetics.

- Catalysts : Acidic catalysts such as hydrobromic acid (HBr) or Lewis acids like zinc bromide can be used to enhance regioselectivity.

Purification and Characterization

Post-reaction, the mixture is subjected to extraction , drying , and distillation or chromatography to isolate the pure 5-(bromomethyl)-1-methyl-2-piperidinone. Characterization involves NMR spectroscopy , confirming the presence of the bromomethyl group and the integrity of the piperidinone ring.

Data Summary Table of Preparation Methods

Notes on Research Findings and Industrial Relevance

- The patent CN101560183B demonstrates a method for synthesizing 5-bromo-2-methylpyridine, which shares similar halogenation strategies, emphasizing mild conditions, high yields, and suitability for industrial scale-up.

- Literature indicates that controlling regioselectivity during bromomethylation is critical, with low-temperature conditions and specific solvents improving yields and purity.

- The synthesis route aligns with conventional organic synthesis principles, ensuring reproducibility and scalability for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-1-methyl-2-piperidinone undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carbonyl or carboxyl derivatives.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). These reactions typically occur under mild to moderate temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives.

Oxidation: Products include ketones, aldehydes, or carboxylic acids.

Reduction: Products include methyl derivatives or other reduced forms.

Scientific Research Applications

Organic Synthesis

5-(Bromomethyl)-1-methyl-2-piperidinone serves as an important intermediate in the synthesis of complex organic molecules. It can participate in nucleophilic substitution reactions, where the bromomethyl group is replaced by various nucleophiles such as amines or thiols. This property allows for the formation of diverse derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound's structural features make it a candidate for developing new pharmaceuticals. Its potential as a precursor for biologically active compounds has been explored, particularly in the context of enzyme inhibitors and receptor ligands. For instance, derivatives of 5-(Bromomethyl)-1-methyl-2-piperidinone have been investigated for their activity against phosphodiesterase (PDE) enzymes, which are relevant in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Biological Studies

Research involving 5-(Bromomethyl)-1-methyl-2-piperidinone focuses on its interactions with biological targets. The electrophilic nature of the bromomethyl group enables it to react with nucleophilic sites on biomolecules, potentially leading to enzyme inhibition or modulation of receptor functions. These interactions are crucial for understanding its therapeutic potential and side effects .

Industrial Applications

5-(Bromomethyl)-1-methyl-2-piperidinone is also utilized in the production of specialty chemicals and materials. Its unique reactivity allows for the synthesis of novel compounds used in various industrial applications, including:

- Production of Specialty Chemicals : The compound can be used to create high-value chemicals that serve specific industrial needs.

- Materials Science : It is involved in synthesizing polymers with tailored properties for applications in electronics and materials engineering.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-1-methyl-2-piperidinone involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

5-(Bromomethyl)-3-phenylisoxazole

- Structure : Isoxazole core with bromomethyl and phenyl substituents.

- Molecular Formula: C₁₀H₈BrNO

- CAS RN : 2039-50-1

- Key Differences: The isoxazole ring is aromatic and planar, contrasting with the non-aromatic, flexible piperidinone ring. The bromomethyl group in isoxazoles is highly reactive in nucleophilic substitutions, but the electron-deficient isoxazole ring may stabilize intermediates differently compared to the lactam system in 5-(Bromomethyl)-1-methyl-2-piperidinone .

5-Bromo-2-(2-methylpiperidin-1-yl)pyridine

- Structure : Pyridine ring with bromo and 2-methylpiperidine substituents.

- Molecular Formula : C₁₁H₁₅BrN₂

- CAS RN : 1220030-81-8

- Key Differences: The bromine is directly attached to the pyridine ring, limiting its reactivity compared to the bromomethyl group in the target compound. Piperidine substituents in this compound enhance solubility and bioavailability, similar to the methyl group in 5-(Bromomethyl)-1-methyl-2-piperidinone .

Piperidine-Containing Derivatives

Compounds such as (S)-1,3-dimethyl-5-(1-((1-(piperidine-4-carbonyl)piperidin-3-yl)methyl)-1H-benzo[d]imidazole-2-yl)pyridin-2(1H)-one (compound 27 in ) share structural motifs with the target compound, including piperidine rings and bromomethyl-like alkylating groups. These derivatives are designed for biological activity, particularly as bromodomain inhibitors, leveraging the piperidine scaffold for target binding . In contrast, 5-(Bromomethyl)-1-methyl-2-piperidinone lacks the extended aromatic systems seen in these medicinal chemistry candidates, limiting its direct therapeutic use but enhancing its utility as a synthetic intermediate.

Lactam Derivatives

5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one

- Structure: Oxazolidinone core with bromomethyl and 4-fluorophenyl groups.

- CAS RN : 1246738-23-7

- Key Differences: The oxazolidinone ring is a five-membered lactam, smaller and more strained than the six-membered piperidinone.

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight | CAS RN | Core Structure | Key Applications |

|---|---|---|---|---|---|

| 5-(Bromomethyl)-1-methyl-2-piperidinone | C₇H₁₀BrNO | 204.07 | Not Provided | Piperidinone | Synthetic intermediate |

| 5-(Bromomethyl)-3-phenylisoxazole | C₁₀H₈BrNO | 238.08 | 2039-50-1 | Isoxazole | Agrochemical intermediates |

| 5-Bromo-2-(2-methylpiperidin-1-yl)pyridine | C₁₁H₁₅BrN₂ | 255.15 | 1220030-81-8 | Pyridine | Pharmaceutical research |

| 5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one | C₁₀H₉BrFNO₂ | 274.09 | 1246738-23-7 | Oxazolidinone | Antibacterial agent development |

Research Findings and Reactivity Insights

- Bromination Methods: Radical bromination using NBS (as in ) is a common strategy for introducing bromomethyl groups into heterocycles. For 5-(Bromomethyl)-1-methyl-2-piperidinone, analogous conditions (e.g., refluxing CCl₄ with benzoyl peroxide) could be hypothesized .

- Biological Activity : Piperidine-containing compounds () demonstrate that bromomethyl groups enhance interactions with biological targets through covalent bonding or steric effects. However, the target compound’s lack of aromaticity may reduce such interactions compared to pyridine or benzimidazole derivatives .

- Stability and Reactivity: Bromomethyl groups in lactams (e.g., oxazolidinones) show higher reactivity in SN2 reactions due to ring strain, whereas the piperidinone’s larger ring may offer better stability for controlled functionalization .

Biological Activity

5-(Bromomethyl)-1-methyl-2-piperidinone is a chemical compound with the molecular formula C7H12BrNO, featuring a piperidine ring and a bromomethyl group. This compound has garnered interest in organic synthesis and medicinal chemistry due to its potential reactivity; however, comprehensive studies detailing its biological activity remain sparse. This article aims to synthesize available information regarding the biological activity of this compound, including its properties, potential applications, and related research findings.

Chemical Structure and Properties

The structure of 5-(Bromomethyl)-1-methyl-2-piperidinone is characterized by:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Bromomethyl Group : Attached to the fifth carbon of the piperidine ring, which enhances its reactivity.

This unique structure allows for selective functionalization, making it a valuable precursor in the synthesis of more complex compounds with specific biological targets.

Biological Activity Overview

Currently, there is no documented research specifically addressing the biological activity or mechanism of action for 5-(Bromomethyl)-1-methyl-2-piperidinone. It is primarily recognized as a building block used in synthesizing other compounds that may exhibit therapeutic properties. The lack of direct studies on this compound limits our understanding of its potential biological effects.

Potential Applications

Despite the absence of direct biological activity data, several applications can be inferred based on the compound's structure:

- Synthesis of Pharmaceutical Intermediates : The bromomethyl group can participate in nucleophilic substitution reactions, making it useful for creating various derivatives that may possess biological activity.

- Development of Enzyme Inhibitors : It has been suggested that compounds similar to 5-(Bromomethyl)-1-methyl-2-piperidinone are explored in the context of enzyme inhibition (e.g., β-lactamase inhibitors) due to their structural properties.

Comparative Analysis with Related Compounds

To further understand the potential biological implications of 5-(Bromomethyl)-1-methyl-2-piperidinone, it is useful to compare it with structurally related compounds. The following table summarizes some notable analogs:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methyl-2-piperidinone | Piperidinone | Lacks halogen; used as a precursor |

| 4-Bromomethyl-1-methylpiperidine | Brominated piperidine | Different position of bromine; potentially more reactive |

| 5-Methyl-1-methylpiperidinone | Methylated piperidinone | Methyl substitution affects biological activity |

| 2-Bromo-1-methylpiperidine | Brominated piperidine | Different positioning of bromine; varied reactivity |

These compounds differ primarily in substituent placement and type, which significantly influences their reactivity and potential biological properties.

Case Studies and Research Findings

While specific case studies on 5-(Bromomethyl)-1-methyl-2-piperidinone are lacking, research on Mannich bases—a class of compounds that includes derivatives formed from similar piperidine structures—provides insight into potential activities. Mannich bases have demonstrated various biological activities such as:

- Anticancer Activity : Some Mannich bases are reported to inhibit cancer cell growth effectively.

- Cholinesterase Inhibition : Certain derivatives have shown promise as inhibitors for acetylcholinesterase and butyrylcholinesterase, which are relevant in treating neurodegenerative diseases .

These findings suggest that derivatives or analogs of 5-(Bromomethyl)-1-methyl-2-piperidinone could potentially exhibit similar activities if further explored.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 5-(Bromomethyl)-1-methyl-2-piperidinone, and how can regioselectivity be controlled?

- Methodological Answer : The synthesis typically involves bromination of a preformed piperidinone scaffold. For example, selective bromination at the 5-methyl position can be achieved using N-bromosuccinimide (NBS) under radical initiation or via photochemical conditions. Regioselectivity is influenced by steric and electronic factors; computational modeling (e.g., DFT) may predict reactive sites. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yield (75–85%). Reaction monitoring via TLC (Rf ~0.3–0.5 in 1:1 EtOAc/hexane) is critical .

Q. How can NMR and IR spectroscopy confirm the structure and purity of 5-(Bromomethyl)-1-methyl-2-piperidinone?

- Methodological Answer :

- 1H NMR : Key signals include a singlet for the bromomethyl group (δ ~3.8–4.2 ppm) and a downfield shift for the 2-piperidinone carbonyl (δ ~170–175 ppm in 13C). The 1-methyl group appears as a singlet at δ ~2.3–2.5 ppm.

- IR : A strong absorption band near 1680–1720 cm⁻¹ confirms the carbonyl group. Purity is assessed via integration of diagnostic peaks and absence of extraneous signals. Residual solvents (e.g., DCM, THF) are quantified using USP/PhEur-compliant GC methods .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation; brominated compounds may release toxic vapors.

- First Aid : For skin contact, wash with soap/water immediately; for eye exposure, rinse for 15+ minutes. Consult SDS for specific antidotes (e.g., activated charcoal if ingested) .

Advanced Research Questions

Q. How does the bromomethyl group influence reactivity in cross-coupling reactions compared to aryl bromides?

- Methodological Answer : The benzylic bromine in 5-(Bromomethyl)-1-methyl-2-piperidinone is more electrophilic than aryl bromides, enabling nucleophilic substitution (SN2) with amines or thiols. However, steric hindrance from the piperidinone ring may slow reactions. Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) require tailored ligands (e.g., XPhos) to stabilize intermediates. Comparative kinetic studies (GC-MS monitoring) reveal 2–3× faster reaction rates vs. aryl bromides under identical conditions .

Q. What analytical methods assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks. Degradation products (e.g., hydrolysis to 5-hydroxymethyl derivatives) are analyzed via HPLC (C18 column, 0.1% TFA/acetonitrile gradient).

- pH Stability : Buffer solutions (pH 1–13) are used to identify labile bonds. LC-MS identifies major degradation pathways, such as ring-opening at pH >10 .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for SN2 reactions or radical bromination. Molecular electrostatic potential (MEP) maps highlight electrophilic regions (bromomethyl group) and nucleophilic attack sites. Docking studies predict interactions with biological targets (e.g., enzyme active sites), guiding medicinal chemistry optimization .

Q. What strategies mitigate side reactions (e.g., elimination or dimerization) during alkylation?

- Methodological Answer :

- Low-Temperature Conditions : Slow addition of base (e.g., NaH) at –20°C reduces elimination.

- Protecting Groups : Temporarily block the 2-piperidinone carbonyl with trimethylsilyl groups to prevent nucleophilic attack.

- Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates. Reaction progress is monitored via in-situ IR for real-time adjustment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.